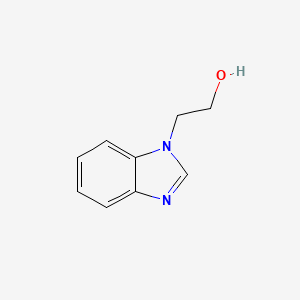

1-(2-Hydroxyethyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRLXHBFATVHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281210 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-03-0 | |

| Record name | 1-(2-Hydroxyethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzimidazoleethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY9EHH89E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(2-Hydroxyethyl)benzimidazole, a valuable building block in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a robust experimental protocol, and includes essential data for the characterization and purification of the target compound.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a key pharmacophore in a wide range of biologically active compounds, including antihistamines, proton pump inhibitors, and anthelmintics. The introduction of a hydroxyethyl group at the N-1 position of the benzimidazole ring can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, making it a versatile intermediate for further chemical modifications in drug discovery and development.

Primary Synthesis Pathway: N-Alkylation of Benzimidazole

The most common and efficient method for the synthesis of this compound is the N-alkylation of benzimidazole with a suitable two-carbon electrophile bearing a hydroxyl group or its precursor. The preferred and most widely documented method involves the reaction of benzimidazole with 2-chloroethanol in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen atom at the 1-position of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol. The presence of a base is crucial to deprotonate the N-H of the imidazole ring, thereby increasing its nucleophilicity and facilitating the reaction.

Here is a step-by-step breakdown of the mechanism:

-

Deprotonation: The base (e.g., potassium carbonate) removes the acidic proton from the N-1 position of the benzimidazole, forming a benzimidazolide anion. This anion is a more potent nucleophile than the neutral benzimidazole.

-

Nucleophilic Attack: The benzimidazolide anion then attacks the carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This is a concerted step where the new N-C bond is formed as the C-Cl bond is broken.

-

Product Formation: The displacement of the chloride ion results in the formation of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the N-alkylation of benzimidazole with 2-chloroethanol.

Materials:

-

Benzimidazole

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of benzimidazole (1 equivalent, e.g., 6 mmol) in dimethyl sulfoxide (DMSO, e.g., 10 mL), add potassium carbonate (2 equivalents, e.g., 12 mmol).

-

To this suspension, add 2-chloroethanol (4 equivalents, e.g., 24 mmol).

-

Heat the reaction mixture to 50°C with magnetic stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with water (e.g., 50 mL).

-

Extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and related N-alkylated benzimidazoles.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Benzimidazole Derivatives | 2-Chloroethanol | K₂CO₃ | DMSO | 50 | 4 h | 52-75 | [1] |

| 2-Methylbenzimidazole | Ethyl Chloroacetate | NaHCO₃ | Acetone | Reflux | - | 69 | [2] |

| Benzimidazole | Benzyl Bromide | NaOH | Dichloromethane/Water | Room Temp | 24 h | 95 | |

| 2-Substituted Benzimidazoles | Alkyl Halides | K₂CO₃ | Acetonitrile | Room Temp | 24 h | 30-40 |

Note: The yields can vary depending on the specific benzimidazole derivative and the reaction conditions.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as triplets for the two methylene groups of the hydroxyethyl chain. The chemical shifts (δ) in ppm (typically in CDCl₃ or DMSO-d₆) would be approximately:

-

Aromatic protons: 7.2-8.0 ppm (multiplets)

-

-N-CH₂- protons: ~4.4 ppm (triplet)

-

-CH₂-OH protons: ~3.9 ppm (triplet)

-

-OH proton: A broad singlet, the position of which is solvent and concentration-dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzimidazole ring and the hydroxyethyl group. Approximate chemical shifts (δ) in ppm would be:

-

Aromatic carbons: 110-145 ppm

-

-N-CH₂- carbon: ~49 ppm

-

-CH₂-OH carbon: ~61 ppm

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:

-

O-H stretching (broad band around 3300 cm⁻¹)

-

C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹)

-

C=N and C=C stretching (in the aromatic region, 1450-1620 cm⁻¹)

-

C-O stretching (around 1050 cm⁻¹)

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀N₂O), which is 162.19 g/mol .

Alternative Synthesis Pathway

An alternative method for the synthesis of this compound involves the reaction of benzimidazole with ethylene oxide. This reaction also proceeds via nucleophilic attack of the benzimidazole nitrogen on the epoxide ring.

Challenges: Ethylene oxide is a toxic and highly reactive gas, requiring specialized handling and equipment. The reaction can also lead to the formation of poly(ethylene glycol) side products if not carefully controlled.

Due to the hazardous nature of ethylene oxide, the N-alkylation with 2-chloroethanol is generally the preferred method in a standard laboratory setting.

Visualizations

Synthesis Pathway Diagram

Caption: N-Alkylation of benzimidazole with 2-chloroethanol.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The N-alkylation of benzimidazole with 2-chloroethanol provides a reliable and efficient route for the synthesis of this compound. This technical guide offers a detailed protocol and characterization data to support researchers in the successful synthesis and application of this important chemical intermediate. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield of the pure product.

References

1-(2-Hydroxyethyl)benzimidazole CAS number and properties

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6340-03-0) is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and potential biological activities of this compound, serving as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

The quantitative properties of this compound are summarized below. Most available data are computationally derived; experimental values for properties such as melting and boiling points are not widely reported for this specific isomer.

| Property | Value | Source |

| CAS Number | 6340-03-0 | [2][3][4] |

| Molecular Formula | C₉H₁₀N₂O | [2][4] |

| Molecular Weight | 162.19 g/mol | [2][4] |

| IUPAC Name | 2-(1H-Benzimidazol-1-yl)ethanol | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% (Commercial) | [3] |

| XLogP3 (Computed) | 0.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 38.1 Ų | [4] |

| InChI | InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 | [2][3][4] |

| InChIKey | DJRLXHBFATVHJX-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C1=CC=C2C(=C1)N=CN2CCO | [2] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

GHS Hazard Information

| Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Source:[3] |

GHS Precautionary Statements

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P262 | Do not get in eyes, on skin, or on clothing. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P402 + P404 | Store in a dry place. Store in a closed container. |

| Source:[3] |

Experimental Protocols

Representative Synthesis Protocol (Phillips Condensation)

The synthesis of benzimidazoles is commonly achieved via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7] A representative procedure for a related compound is adapted here.

Objective: To synthesize a 1,2-disubstituted benzimidazole derivative.

Materials:

-

o-Phenylenediamine (1 mmol)

-

Appropriate aldehyde (e.g., benzaldehyde) (1 mmol)

-

Methanol (3 mL)

-

Catalyst (e.g., phosphoric acid, 7 mol%)

-

Pressure tube

-

Standard glassware for workup and purification

Procedure:

-

Combine the o-phenylenediamine (1 mmol) and the selected aldehyde (1 mmol) in a pressure tube.

-

Add methanol (3 mL) to the mixture.

-

Add the catalyst to the reaction mixture.

-

Seal the pressure tube and heat the mixture at the designated temperature (e.g., 90°C) for the required time (e.g., 4 hours).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Filter the resulting precipitate to collect the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 6340-03-0 [sigmaaldrich.com]

- 4. This compound | C9H10N2O | CID 228131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6340-03-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. isca.me [isca.me]

- 8. Organic Syntheses Procedure [orgsyn.org]

1-(2-Hydroxyethyl)benzimidazole molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and spectral data of 1-(2-Hydroxyethyl)benzimidazole. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the fundamental characteristics of this heterocyclic compound. All quantitative data is presented in structured tables for ease of reference and comparison.

Molecular Structure and Identification

This compound, a derivative of benzimidazole, is characterized by a hydroxyethyl group attached to one of the nitrogen atoms of the benzimidazole ring.

IUPAC Name: 2-(1H-Benzimidazol-1-yl)ethan-1-ol[1][2]

Synonyms: this compound, 2-(benzimidazol-1-yl)ethanol, 1H-Benzimidazole-1-ethanol[1]

Molecular Formula: C₉H₁₀N₂O[1][2]

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 152-154 °C | [3][4] |

| Boiling Point | 428.6 ± 28.0 °C (Predicted) | [3][4] |

| Density | 1.293 g/cm³ (Predicted) | [3] |

| pKa | 11.79 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While a detailed spectrum is not provided, typical vibrational frequencies for the key functional groups are expected.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| N-H Stretch (Imidazole) | Not present due to substitution at N-1 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N Stretch (Imidazole) | ~1620 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Alcohol) | 1050-1260 |

Note: The above table is based on general spectroscopic principles and not on specific experimental data from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data were not available in the initial search. However, a predicted NMR analysis would suggest the following proton and carbon environments.

Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons (4H): δ 7.2-7.8 ppm

-

Imidazole Proton (1H): δ ~8.0 ppm

-

-CH₂-N- (2H): δ ~4.3 ppm

-

-CH₂-OH (2H): δ ~3.8 ppm

-

-OH (1H): Variable, dependent on solvent and concentration

Predicted ¹³C NMR Chemical Shifts:

-

Aromatic & Imidazole Carbons: δ 110-155 ppm

-

-CH₂-N-: δ ~50 ppm

-

-CH₂-OH: δ ~60 ppm

Note: These are predicted values and require experimental verification.

Mass Spectrometry

The electron ionization mass spectrum of benzimidazole derivatives typically shows a prominent molecular ion peak.[5] For this compound (C₉H₁₀N₂O), the molecular ion peak (M⁺) would be observed at m/z 162.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound were not explicitly found in the provided search results. However, a general synthetic approach for similar benzimidazole derivatives involves the condensation reaction between o-phenylenediamine and a suitable carboxylic acid or aldehyde.[6] For the synthesis of this compound, a plausible route would be the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a related derivative, or the alkylation of benzimidazole with 2-chloroethanol.

A generalized workflow for a potential synthesis is outlined below:

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the core molecular and physicochemical properties of this compound based on currently available public data. While fundamental identifying information is well-documented, a significant opportunity exists for further research to publish detailed experimental protocols and comprehensive spectroscopic data. Such information would be invaluable to the scientific community, particularly those in medicinal chemistry and drug development, to facilitate further investigation and application of this compound.

References

Spectroscopic Profile of 2-(Benzimidazol-1-yl)ethanol: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(benzimidazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific isomer, this guide presents data for the closely related isomer, (±)-1-(1H-benzimidazol-2-yl)ethanol, to provide valuable comparative insights. The methodologies detailed herein are standard protocols applicable to the analysis of benzimidazole derivatives and will enable researchers to acquire and interpret data for 2-(benzimidazol-1-yl)ethanol.

Spectroscopic Data Presentation

Table 1: ¹H NMR Data of (±)-1-(1H-Benzimidazol-2-yl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.81 | m | 1H, Aromatic |

| 7.58 | m | 2H, Aromatic |

| 7.47 | m | 1H, Aromatic |

| 5.22 | q | 1H, -CH(OH)- |

| 1.72 | d | 3H, -CH₃ |

Solvent: CDCl₃, 300 MHz[1]

Table 2: ¹³C NMR Data

A fully assigned ¹³C NMR spectrum for 2-(benzimidazol-1-yl)ethanol or its isomers was not available in the searched literature. However, for benzimidazole derivatives, characteristic signals can be expected in the aromatic region (110-150 ppm) and the aliphatic region, with the specific shifts depending on the substitution pattern[2][3][4].

Table 3: IR Spectroscopy Data of 1H-Benzimidazole-2-ethanol

| Wavenumber (cm⁻¹) | Assignment |

| 3800-3300 | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1620-1580 | C=N stretch (imidazole) |

| 1480-1440 | C=C stretch (aromatic) |

| 1280-1250 | C-N stretch |

| 1050-1000 | C-O stretch (alcohol) |

State: Solid (Split Mull)[5] Note: This data is for the isomer 1H-Benzimidazole-2-ethanol. The IR spectrum of 2-(benzimidazol-1-yl)ethanol is expected to show similar characteristic peaks.

Table 4: Mass Spectrometry Data of (±)-1-(1H-Benzimidazol-2-yl)ethanol

| m/z | Assignment |

| 161.18 | [M-H]⁻ |

Ionization Method: ESI-MS[1] The molecular weight of 2-(benzimidazol-1-yl)ethanol is 162.19 g/mol . The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be at m/z 162 or 163, respectively.

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above. These protocols are broadly applicable to the characterization of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of the purified benzimidazole derivative into a clean, dry vial[6].

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial[6]. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton, if present[6].

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer[7][8][9].

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS)[7][8][9].

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent such as methylene chloride or acetone in a small vial[10].

-

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, carefully drop the solution onto the center of the salt plate[10].

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate[10].

-

If the film is too thin (resulting in weak IR peaks), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (resulting in saturated peaks), clean the plate with a suitable solvent and prepare a more dilute solution[10].

IR Spectrum Acquisition:

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation for Electrospray Ionization (ESI):

-

Prepare a stock solution of the sample by dissolving approximately 1 mg of the compound in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile)[11].

-

From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) using a mixture of organic solvent and water, often with a small amount of formic acid or ammonium acetate to promote ionization[11].

-

Ensure the final solution is free of any particulate matter by filtration if necessary[11].

Mass Spectrum Acquisition:

-

The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source[12].

-

The prepared sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas flow, should be optimized to achieve the best signal intensity for the molecule of interest.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and any fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1H-Benzimidazole-2-ethanol [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 1-(2-Hydroxyethyl)benzimidazole. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this document also presents information on closely related isomers and the parent benzimidazole scaffold to offer valuable context and predictive insights. Detailed, generalized experimental protocols for determining the melting point and solubility of benzimidazole derivatives are included to empower researchers in their own investigations. Furthermore, this guide explores the broader biological significance of the benzimidazole scaffold, with a focus on its role in anticancer drug development, and includes a visualization of a relevant mechanism of action.

Introduction

Benzimidazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Their isosteric relationship with purine nucleotides allows them to interact with various biological targets, leading to diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][3] this compound, a specific derivative, is of interest for its potential applications in drug discovery and materials science. A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is critical for its synthesis, purification, formulation, and biological evaluation.

This guide aims to collate and present the currently available information on the melting point and solubility of this compound, while transparently addressing the existing data gaps.

Physicochemical Properties

A diligent search of scientific databases reveals a significant lack of specific experimental data for the melting point and solubility of this compound. However, data for related isomers and the parent compound, benzimidazole, can provide useful estimations.

Melting Point

While this compound is described as a solid, a specific experimental melting point is not consistently reported in the literature. It is crucial to distinguish it from its isomers, which have reported melting points.

Table 1: Melting Points of this compound and Related Compounds

| Compound | CAS Number | Melting Point (°C) | Citation |

| This compound | 6340-03-0 | Not Reported | |

| 2-(1-Hydroxyethyl)benzimidazole | 19018-24-7 | 178 | [4] |

| 2-(2-Hydroxyethyl)benzimidazole | 4857-01-6 | 179 | [5] |

| Benzimidazole (Parent Compound) | 51-17-2 | 169-171 |

The melting points of the isomers and the parent compound suggest that this compound is likely a solid with a melting point in a similar range. However, experimental verification is essential.

Solubility

Table 2: Qualitative Solubility of Benzimidazole

| Solvent | Solubility | Citation |

| Cold Water | Very slightly soluble | [6] |

| Hot Water | Soluble | [6] |

| Alcohol | Freely soluble | [6] |

| Diethyl Ether | Very slightly soluble | [6] |

| Benzene | Insoluble | [6] |

| Petroleum Ether | Insoluble | [6] |

| Xylene | Soluble in boiling xylene | [6] |

Given the presence of the polar hydroxyethyl group, it is anticipated that this compound will exhibit greater solubility in polar solvents like water and ethanol compared to the parent benzimidazole. One source indicates that the related isomer, 2-(1-Hydroxyethyl)benzimidazole, is soluble in water. Dimethyl sulfoxide (DMSO) is also expected to be a good solvent for this compound, as it is a powerful solvent for a wide range of organic molecules.[7]

Experimental Protocols

For researchers seeking to determine the precise physicochemical properties of this compound, the following generalized experimental protocols are provided.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Procedure:

-

Sample Preparation: A small sample of this compound should be finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube.

-

Melting Point Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is the melting point of the compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining the aqueous solubility of a compound.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter or centrifuged to separate the undissolved solid.

-

Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Biological Context and Signaling Pathways

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[8] One of the key mechanisms by which benzimidazole derivatives exert their anticancer effects is through the inhibition of topoisomerases.[8]

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, benzimidazole derivatives can induce DNA damage and trigger apoptosis in cancer cells.

Simplified Signaling Pathway of Benzimidazole Derivatives as Topoisomerase Inhibitors

Caption: Simplified pathway of topoisomerase inhibition by benzimidazole derivatives.

Conclusion

While specific experimental data for the melting point and solubility of this compound remain elusive in the current body of scientific literature, this guide provides valuable context through the examination of related isomers and the parent benzimidazole structure. The presented experimental protocols offer a clear path for researchers to determine these crucial physicochemical parameters. The exploration of the role of the benzimidazole scaffold in anticancer therapy, particularly as topoisomerase inhibitors, highlights the potential significance of this compound and its derivatives in future drug discovery efforts. Further experimental investigation into the properties and biological activities of this specific compound is strongly encouraged to unlock its full potential.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. 19018-24-7 CAS MSDS (2-(1-HYDROXYETHYL)BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. eudl.eu [eudl.eu]

- 6. Benzimidazole 98 51-17-2 [sigmaaldrich.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of 1-(2-Hydroxyethyl)benzimidazoles: A Technical Guide to Their Biological Activities

An In-depth Review for Researchers and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities and low toxicity profile.[1] Its structural similarity to purine nucleoside bases allows for favorable interactions with various biopolymers within living systems.[1] A particularly promising class of these compounds are the novel 1-(2-Hydroxyethyl)benzimidazole derivatives, which are gaining attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these emerging molecules, with a focus on their anticancer, antimicrobial, and antiviral properties.

Synthetic Pathways to this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves multi-step chemical reactions. A common starting point is the reaction of o-phenylenediamine with an appropriate carboxylic acid or aldehyde. For instance, 2-(α-hydroxyethyl)benzimidazole, a related isomer, can be synthesized through the reaction of o-phenylenediamine with DL-lactic acid.

A general synthetic approach for 1,2-disubstituted benzimidazoles involves the condensation of N-substituted-o-phenylenediamine with various aldehydes. Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for these reactions, often resulting in high yields and short reaction times.[2]

Anticancer Activity: A Promising Frontier

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key enzymes like topoisomerase and protein kinases.

While specific data on the anticancer activity of this compound derivatives is emerging, a platinum(II) complex incorporating 2-(2'-Hydroxyethyl)benzimidazole as a carrier ligand has been evaluated for its cytotoxic effects against several human cancer cell lines.[3] The results, summarized in the table below, indicate moderate activity, paving the way for further optimization of this scaffold.

Table 1: Cytotoxic Activity of a Platinum(II) Complex of 2-(2'-Hydroxyethyl)benzimidazole [3]

| Cell Line | Cancer Type | IC50 (µM) |

| Sk-Hep-1 | Liver Cancer | 50.02 |

| MDA-MB-231 | ER(-) Breast Cancer | 40.51 |

| MCF-7 | ER(+) Breast Cancer | >80 |

For comparison, a wide array of other benzimidazole derivatives have shown potent anticancer activity with IC50 values in the low micromolar and even nanomolar range against various cancer cell lines, highlighting the therapeutic potential of this chemical class.[4][5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Drug Resistance

The rise of drug-resistant microbes presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1] Benzimidazole derivatives have shown considerable promise as potent antibacterial and antifungal compounds.[1][7] The mechanism of action for some of these derivatives involves the inhibition of ergosterol biosynthesis, a crucial component of fungal and protozoan cell membranes.[1]

While specific MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not extensively reported in the reviewed literature, the broader class of benzimidazoles exhibits significant activity against various pathogens.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrido[1,2-a]benzimidazole | S. typhi | 12.5 | [8] |

| Aminopyrimidinyl benzimidazole | MRSA | - | [8] |

| Benzimidazole-phenyl ethers | Various bacteria | 0.39-0.78 | [9] |

| Bis-benzimidazole diamidines | Various bacteria | 0.12-0.5 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for MIC determination using the broth microdilution method.

Antiviral Activity: A Broad-Spectrum Potential

Benzimidazole derivatives have demonstrated efficacy against a range of viruses, including RNA and DNA viruses.[10] Their antiviral mechanisms can involve inhibiting critical viral processes such as genome replication and protein processing. Some derivatives have shown potent activity against Respiratory Syncytial Virus (RSV) with EC50 (half-maximal effective concentration) values as low as 20 nM.[10]

While specific antiviral data for this compound derivatives are limited in the current literature, the versatility of the benzimidazole scaffold suggests that this class of compounds could be a promising area for future antiviral drug discovery.

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound Type | Virus | EC50 | Reference |

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 20 nM | [10] |

| N1-aryl-benzimidazol-2-one | HIV-1 | 15.4–40 µM | [8] |

| 5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazole | Yellow Fever Virus | 0.5 µM | [11] |

Experimental Protocol: Cell-Based Antiviral Assay

Evaluating the antiviral activity of compounds typically involves cell-based assays where the inhibition of virus-induced cytopathic effect (CPE) is measured.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nveo.org [nveo.org]

- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Arylbenzimidazoles as antiviral and antiproliferative agents--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Hydroxyethyl)benzimidazole: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of 1-(2-Hydroxyethyl)benzimidazole, a heterocyclic organic compound. This document collates its fundamental chemical identifiers, outlines a general synthetic methodology, and discusses the broader biological significance of the benzimidazole scaffold, which is pertinent to drug discovery and development.

Core Chemical Identifiers

The unambiguous identification of a chemical entity is paramount in research and development. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) for this compound are provided below.

| Identifier | String |

| InChI | InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2[1] |

| SMILES | c1ccc2c(c1)ncn2CCO[1] |

| Molecular Formula | C₉H₁₀N₂O[1] |

| Molecular Weight | 162.19 g/mol |

Synthesis Protocol: A General Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust method for the synthesis of N-substituted benzimidazoles can be adapted. This typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 1-substituted benzimidazoles, a common route is the alkylation of benzimidazole itself.

General Experimental Protocol for N-alkylation of Benzimidazole:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a slight molar excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the imidazole nitrogen. Stir the mixture at room temperature for 30-60 minutes.

-

Alkylation: Introduce a slight molar excess of 2-chloroethanol or a similar 2-haloethanol derivative to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C and maintain it under reflux for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure this compound.

Biological and Pharmacological Context

The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3] While specific biological data for this compound is sparse, the activities of the broader benzimidazole class are well-documented and provide a strong rationale for its consideration in drug discovery programs.

Benzimidazole derivatives have been reported to possess a range of pharmacological properties, including:

-

Antimicrobial Activity: Many benzimidazole compounds have demonstrated efficacy against various bacterial and fungal strains.[2]

-

Antiviral Activity: The benzimidazole nucleus is a key component in several antiviral drugs.[3]

-

Anticancer Activity: A significant number of benzimidazole derivatives have been investigated for their potential as anticancer agents, with some showing promising results in preclinical studies.[4]

-

Anthelmintic Activity: This is one of the most well-known applications of benzimidazoles, with several compounds being used as anti-parasitic drugs in both human and veterinary medicine.

The biological activities of benzimidazole derivatives are often attributed to their structural similarity to purine nucleotides, allowing them to interact with various biological targets.[2]

Logical Workflow for Synthesis

The synthesis of this compound can be logically represented as a two-step process starting from the formation of the benzimidazole core, followed by its N-alkylation.

Due to the limited availability of specific experimental data for this compound, this guide provides a foundational understanding based on its chemical structure and the well-established chemistry and biology of the benzimidazole class. Further experimental investigation is warranted to fully characterize the properties and potential applications of this specific compound.

References

A Technical Guide to the Crystal Structure Analysis of 1-(2-Hydroxyethyl)benzimidazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 1-(2-hydroxyethyl)benzimidazole and its derivatives. While a crystal structure for the parent compound, this compound, is not publicly available, this document leverages data from closely related derivatives to illustrate the experimental protocols, data presentation, and analytical techniques central to crystallographic studies in drug design and materials science. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding its three-dimensional arrangement is crucial for rational drug design.

Introduction to Benzimidazole Derivatives in Drug Discovery

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure and their ability to interact with biological targets. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for the design of more potent and selective drug candidates.

Experimental Protocols

A typical crystal structure analysis involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the reaction of o-phenylenediamine with a suitable carboxylic acid or aldehyde. For instance, the synthesis of ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate can be achieved through established methods.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol.

Single-Crystal X-ray Diffraction

Data collection is performed on a single-crystal X-ray diffractometer. The crystal is mounted and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: A CCD area detector diffractometer, such as a Bruker SMART APEXII, is commonly used. The instrument is equipped with a fine-focus sealed tube that generates monochromatic X-rays (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction and Structure Solution: The collected data are processed to yield a set of unique reflections. The structure is then solved using direct methods and refined by full-matrix least-squares on F².

-

Refinement: The refinement process optimizes the atomic coordinates and displacement parameters to best fit the experimental data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Geometry

The primary output of a crystal structure determination is a set of crystallographic data that describes the unit cell and the atomic arrangement within it. The tables below summarize representative data for derivatives of this compound.

Crystal Data and Structure Refinement Details

This table presents the key parameters that define the crystal lattice and the quality of the diffraction experiment and refinement.

| Parameter | Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate[1] | Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate[2] | Ethyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate[3] |

| Chemical formula | C₁₅H₂₀N₂O₃S | C₁₅H₂₀N₂O₃ | C₁₉H₂₀N₂O₄·H₂O |

| Formula weight | 308.39 | 276.33 | 358.39 |

| Crystal system | Triclinic | Triclinic | Monoclinic |

| Space group | P-1 | P-1 | P2₁/c |

| a (Å) | 8.3909 (1) | 8.5081 (3) | 10.6364 (11) |

| b (Å) | 8.8277 (2) | 8.5573 (3) | 9.5089 (10) |

| c (Å) | 11.5025 (2) | 10.0117 (4) | 19.3765 (17) |

| α (°) | 110.218 (1) | 94.671 (3) | 90 |

| β (°) | 102.529 (1) | 106.903 (2) | 112.899 (5) |

| γ (°) | 99.101 (1) | 98.334 (3) | 90 |

| Volume (ų) | 754.78 (2) | 684.16 (4) | 1805.3 (3) |

| Z | 2 | 2 | 4 |

| Temperature (K) | 100 | 100 | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | 0.037 | 0.036 | 0.032 |

| wR(F²) | 0.086 | 0.087 | 0.086 |

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the packing of molecules in the crystal lattice. For this compound derivatives, hydrogen bonding involving the hydroxyl group is a dominant feature.

In many of the studied derivatives, the hydroxy group participates in O—H···N hydrogen bonds, leading to the formation of centrosymmetric dimers. These dimers can be further linked by weaker C—H···O interactions to form chains or more complex networks.[1][2] In the case of the hydrated structure, water molecules can act as bridges, forming O—H···O and O—H···N hydrogen bonds to create a two-dimensional network.[3] π–π stacking interactions between the benzimidazole rings also contribute to the overall crystal packing.[1][3]

The following diagram illustrates the common hydrogen bonding pattern leading to dimer formation.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule and provides a three-dimensional picture of the molecular environment.

The surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For benzimidazole derivatives, the most significant contributions to the crystal packing often come from H···H, C···H/H···C, and O···H/H···O contacts.[4][5][6]

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state conformation and intermolecular interactions. The methodologies and data presented in this guide, based on closely related compounds, offer a framework for understanding the structural chemistry of this important class of molecules. Such detailed structural knowledge is fundamental for the rational design of new benzimidazole-based therapeutic agents with improved efficacy and selectivity. The consistent formation of hydrogen-bonded dimers through the hydroxyethyl side chain suggests that this motif plays a crucial role in the supramolecular assembly of these compounds.

References

- 1. Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 1-decyl-2,3-dihydro-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of 2-(1H-benzimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key thermochemical properties of 2-(1H-benzimidazol-1-yl)ethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental protocols for determining these properties. Methodologies for combustion calorimetry, Knudsen effusion, and differential scanning calorimetry are detailed. Where available, data for isomeric or structurally related compounds are presented for comparative purposes to provide a foundational understanding for researchers.

Introduction

2-(1H-benzimidazol-1-yl)ethanol is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. A thorough understanding of the thermochemical properties of such compounds is crucial for various aspects of drug development, including formulation, stability assessment, and understanding of intermolecular interactions.

This guide outlines the essential thermochemical parameters and the detailed experimental procedures for their determination.

Thermochemical Data

Table 1: Enthalpies of Formation and Combustion

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) |

| 2-(1H-benzimidazol-1-yl)ethanol | C₉H₁₀N₂O | solid | Data not available | Data not available |

| (±)-1-(1H-benzimidazol-2-yl)ethanol[1] | C₉H₁₀N₂O | solid | Data not available | Data not available |

Table 2: Enthalpies of Phase Transition

| Compound | Formula | ΔsubH° (kJ/mol) | ΔfusH° (kJ/mol) | Tsub (°C) | Tfus (°C) |

| 2-(1H-benzimidazol-1-yl)ethanol | C₉H₁₀N₂O | Data not available | Data not available | Data not available | Data not available |

| (±)-1-(1H-benzimidazol-2-yl)ethanol[1] | C₉H₁₀N₂O | Data not available | Data not available | Data not available | Data not available |

Table 3: Vapor Pressure Data

| Compound | Formula | Temperature (°C) | Vapor Pressure (Pa) |

| 2-(1H-benzimidazol-1-yl)ethanol | C₉H₁₀N₂O | Data not available | Data not available |

| (±)-1-(1H-benzimidazol-2-yl)ethanol[1] | C₉H₁₀N₂O | Data not available | Data not available |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic compounds like 2-(1H-benzimidazol-1-yl)ethanol.

Combustion calorimetry is the primary method for determining the enthalpy of combustion (ΔcH°) of a compound.[2][3][4] From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A pellet of the solid sample (approximately 0.5-1.0 g) is prepared using a pellet press.[2] The exact mass of the pellet is recorded with high precision.

-

Bomb Assembly: The pellet is placed in a crucible within a constant-volume bomb calorimeter. A fuse wire (e.g., platinum or iron) of known combustion energy is positioned to be in contact with the sample.[5]

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.[2]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (Ccal) is determined by calibrating the system with a standard substance of known enthalpy of combustion, such as benzoic acid.[3] The temperature change (ΔT) from the experiment is corrected for heat exchange with the surroundings. The total heat released (q_total) is calculated using: q_total = Ccal * ΔT

-

Calculation of Internal Energy and Enthalpy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated by accounting for the heat released by the combustion of the fuse wire. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the following equation, where Δn(g) is the change in the number of moles of gas in the combustion reaction: ΔcH° = ΔcU° + Δn(g)RT

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The Knudsen effusion method is a reliable technique for determining the low vapor pressures of solids and liquids.[6][7][8] From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH°) can be determined using the Clausius-Clapeyron equation.

Methodology:

-

Sample Preparation: A small amount of the sample is placed into a Knudsen cell, which is a small container with a precisely machined small orifice of a known area. The cell is weighed accurately.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell is controlled with high precision.

-

Measurement: The rate of mass loss of the sample due to effusion through the orifice is measured over time at a constant temperature. This can be done by weighing the cell before and after a set period or by using a highly sensitive microbalance in situ.[7]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

-

Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔsubH°/R

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[9] It is commonly used to determine the enthalpy of fusion (ΔfusH°).

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats the sample and reference at a constant rate (e.g., 10 K/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Data Analysis: A plot of heat flow versus temperature will show an endothermic peak corresponding to the melting of the sample. The temperature at the peak maximum is taken as the melting temperature (Tfus).

-

Enthalpy of Fusion Calculation: The enthalpy of fusion (ΔfusH°) is determined by integrating the area under the melting peak. The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium.

Visualizations

The following diagram illustrates the general experimental workflow for the determination of the thermochemical properties of a solid organic compound.

References

- 1. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopchem.education [biopchem.education]

- 3. scirp.org [scirp.org]

- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. scranton.edu [scranton.edu]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. pragolab.cz [pragolab.cz]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Review of 1-(2-Hydroxyethyl)benzimidazole Research: Synthesis, Biological Activities, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3][4][5][6] Its structural resemblance to naturally occurring purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4][7] Among the vast library of benzimidazole derivatives, 1-(2-Hydroxyethyl)benzimidazole has emerged as a key intermediate and a pharmacologically active molecule in its own right. This technical guide provides a comprehensive historical review of the research on this compound and its derivatives, focusing on its synthesis, diverse biological activities, and therapeutic potential. We present a detailed summary of quantitative data, experimental protocols, and key mechanistic insights to serve as a valuable resource for researchers in the field.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its substituted analogues has been approached through various methodologies, primarily involving the condensation of o-phenylenediamines with appropriate reagents.

One of the earliest and most straightforward methods for synthesizing 2-substituted benzimidazoles involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 2-(α-hydroxyethyl)benzimidazole, a related compound, the reaction between ortho-phenylenediamine and DL-lactic acid in the presence of 4.0 M HCl has been reported.[8] Another general approach involves the reaction of 1,2-phenylenediamine with 2-hydroxypropanal or 2-hydroxypropanoic acid, typically under reflux conditions, sometimes with a catalyst like sodium bisulfite.[9]

Modern synthetic strategies often employ microwave assistance to reduce reaction times and improve yields.[10][11] For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved through microwave-assisted reactions, significantly reducing the reaction time from hours to minutes.[11] The use of ionic liquids as green and recyclable catalysts has also been explored for the synthesis of 1,2-disubstituted benzimidazoles, offering an eco-friendly and efficient protocol.[12]

A general workflow for the synthesis of benzimidazole derivatives is depicted below:

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in cancer research, with derivatives exhibiting potent antiproliferative effects through diverse mechanisms of action.[7][13] Several studies have highlighted the anticancer potential of this compound derivatives. For instance, certain benzimidazolium salts containing a 1-(2-hydroxyethyl) substituent have shown significant cytotoxic activity against human cancer cell lines, with IC50 values comparable to the well-known anticancer drug cisplatin. Specifically, 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide was found to be more cytotoxic than cisplatin against the MDA-MB-231 cell line with an IC50 value of 7.59 ± 0.68 μM.

The proposed mechanisms of anticancer action for benzimidazole derivatives are varied and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like tyrosine kinases and Bcl-2 proteins.[13][14] Molecular docking studies have been employed to investigate the binding potential of these compounds with various cancer-related targets.[15]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| 1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | MDA-MB-231 | Comparable to Cisplatin | |

| 1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | DLD-1 | Comparable to Cisplatin | |

| 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | MDA-MB-231 | 7.59 ± 0.68 |

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents.[2] The this compound scaffold has been incorporated into novel compounds with the aim of discovering new antibacterial and antifungal agents.[16][17] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[1] Benzimidazole derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant activity in both in vitro and in vivo models.[1][4][18] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).[4][18] For example, some 2-substituted benzimidazole derivatives have shown lower IC50 values than ibuprofen in a Luminol-enhanced chemiluminescence assay.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

A widely used in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test.[1][18]

-

Animal Model: Mice are typically used and are fasted for 12 hours prior to the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Dosing: The test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered, usually intraperitoneally or orally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30 minutes), a subplantar injection of 1% carrageenan solution is administered into the paw of each mouse to induce inflammation.

-

Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of many diseases. Benzimidazole derivatives have been explored for their antioxidant potential, with many compounds exhibiting significant radical scavenging activity.[12][19][20][21][22] The antioxidant properties are often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12]

Conclusion and Future Directions

The historical literature on this compound and its derivatives reveals a versatile and pharmacologically significant scaffold. The ease of synthesis and the ability to introduce a wide range of substituents have made it an attractive target for medicinal chemists. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore the therapeutic potential of this class of compounds.

Future research should focus on elucidating the precise mechanisms of action for the observed biological activities. Structure-activity relationship (SAR) studies, aided by computational modeling and molecular docking, will be crucial in designing more potent and selective derivatives.[4][15] Furthermore, preclinical and clinical investigations are warranted for the most promising lead compounds to translate the in vitro and in vivo findings into tangible therapeutic benefits. The continued exploration of this compound and its analogues holds significant promise for the development of novel drugs to address a wide range of unmet medical needs.

References

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. eudl.eu [eudl.eu]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Synthetic and Antioxidant Potential of 1,2-Disubstituted Benzimidazoles Using [Et3NH][HSO4] Ionic Liquid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. longdom.org [longdom.org]

- 18. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1-(2-Hydroxyethyl)benzimidazole as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1-(2-Hydroxyethyl)benzimidazole as a corrosion inhibitor, particularly for mild steel in acidic environments. The document includes detailed experimental protocols, data summaries, and mechanistic insights to facilitate its use in research and development.

Introduction

Benzimidazole and its derivatives are a class of heterocyclic compounds widely recognized for their diverse biological activities and their significant potential as corrosion inhibitors for various metals and alloys.[1] The efficacy of benzimidazole derivatives as corrosion inhibitors is attributed to their molecular structure, which includes a planar benzimidazole ring and heteroatoms (nitrogen) with lone pairs of electrons, facilitating adsorption onto metal surfaces.[1] This adsorption forms a protective barrier that isolates the metal from the corrosive environment. This compound, a derivative featuring a hydroxyl group, is of particular interest due to the potential for enhanced solubility and additional adsorption sites, making it a promising candidate for corrosion inhibition in aqueous acidic media.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the alkylation of benzimidazole with 2-chloroethanol. This method is straightforward and generally provides good yields.

Experimental Protocol: Synthesis via Alkylation

Materials:

-

Benzimidazole

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Ethanol (solvent)

-

Distilled water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware